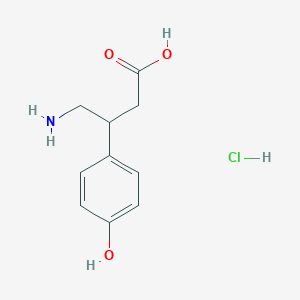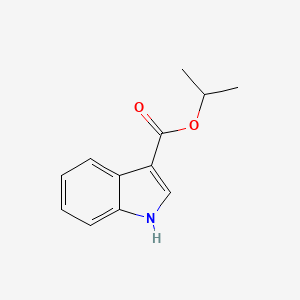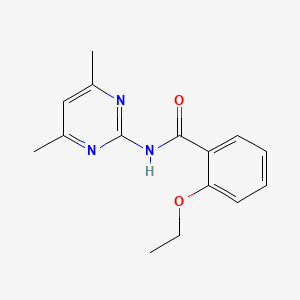
benzyl N-(4-bromo-3-chlorophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-(4-bromo-3-chlorophenyl)carbamate, also known as BBC, is a synthetic carbamate compound used as a reagent in organic synthesis. It is an organochlorine compound that has been used in a wide range of scientific research applications, including medicinal chemistry, drug discovery, and biochemistry. BBC is a versatile and powerful reagent that is useful for a variety of reactions and has been studied extensively in the laboratory.
Scientific Research Applications
Benzyl N-(4-bromo-3-chlorophenyl)carbamate has been used in a wide range of scientific research applications, including medicinal chemistry, drug discovery, and biochemistry. It has been used as a reagent in the synthesis of a variety of compounds, including antibiotics, hormones, neurotransmitters, and other pharmaceuticals. In addition, this compound has been used in the synthesis of peptides and other small molecules, as well as in the synthesis of polymers and other materials.
Mechanism of Action
Benzyl N-(4-bromo-3-chlorophenyl)carbamate acts as a nucleophile in organic reactions, meaning it can react with an electrophile to form a covalent bond. In the case of this compound, the reaction occurs between the carbamate group and the electrophile, such as an electrophilic aromatic compound or an alkyl halide. The reaction proceeds through a series of steps, including formation of an intermediate carbamate ester, which is then hydrolyzed to form the desired product.
Biochemical and Physiological Effects
This compound has been studied extensively in the laboratory and has been shown to have a variety of biochemical and physiological effects. In particular, this compound has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds, as well as to act as an inhibitor of protein kinases and other enzymes involved in signal transduction pathways. In addition, this compound has been shown to have anti-inflammatory and anti-cancer properties, as well as to have a role in regulating the immune system.
Advantages and Limitations for Lab Experiments
Benzyl N-(4-bromo-3-chlorophenyl)carbamate has several advantages as a reagent in laboratory experiments. It is relatively easy to synthesize, and is stable under a wide range of conditions. In addition, this compound is a relatively inexpensive reagent, making it an attractive option for many research applications. However, this compound is also limited in its use in some applications, as it is not compatible with some solvents and other reagents. Furthermore, this compound is a relatively toxic compound and should be handled with care in the laboratory.
Future Directions
In the future, benzyl N-(4-bromo-3-chlorophenyl)carbamate may be used in a variety of applications, such as in the synthesis of new pharmaceuticals and other small molecules. Additionally, this compound may be used in the synthesis of polymers and other materials, as well as in the development of new chemical reactions and processes. Furthermore, this compound may be studied further to explore its potential as an inhibitor of enzymes involved in signal transduction pathways, as well as its potential role in regulating the immune system. Finally, this compound may be studied further to explore its potential as an anti-inflammatory and anti-cancer agent.
Synthesis Methods
Benzyl N-(4-bromo-3-chlorophenyl)carbamate is synthesized by reacting p-bromo-3-chlorophenol with benzyl carbamate in an aqueous solution. The reaction occurs in the presence of an acid catalyst, such as hydrochloric acid, and proceeds in two steps. In the first step, the p-bromo-3-chlorophenol is converted to the corresponding acid chloride, which is then reacted with the benzyl carbamate in the second step to form the desired product. The reaction is typically carried out at a temperature of 80°C and is complete within 30 minutes.
properties
IUPAC Name |
benzyl N-(4-bromo-3-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO2/c15-12-7-6-11(8-13(12)16)17-14(18)19-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEYSHCMCAWSEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC(=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[1-(Phenylmethyl)-3-piperidinyl]acetamide](/img/structure/B6600827.png)



![Benzonitrile, 4-[(2-oxo-1(2H)-pyridinyl)methyl]-](/img/structure/B6600851.png)


![3H-benzo[e]indole-1-carboxylic acid](/img/structure/B6600873.png)
